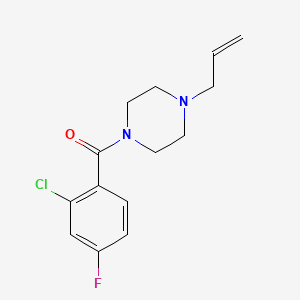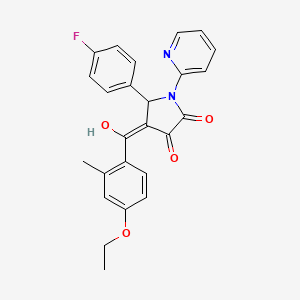![molecular formula C20H25N3O4S B5359985 1-[(4-ethoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5359985.png)
1-[(4-ethoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-ethoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide, also known as EPPIC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of sulfonylureas, which are widely used as antidiabetic drugs. However, EPPIC has shown promising results in various other fields of research, including cancer treatment, neuroprotection, and inflammation control.
Mechanism of Action
The mechanism of action of 1-[(4-ethoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide is not fully understood, but it is believed to involve the modulation of various cellular pathways and signaling molecules. In cancer cells, this compound has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is known to promote cell survival and proliferation. It has also been demonstrated to induce the expression of tumor suppressor genes, such as p53 and p21, which regulate cell cycle progression and apoptosis.
In neuroprotection, this compound has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is known to promote antioxidant and anti-inflammatory responses. It has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target tissue and cell type. In cancer cells, this compound has been demonstrated to induce apoptosis and cell cycle arrest, leading to the inhibition of cell growth and proliferation. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, thereby enhancing their efficacy.
In neuroprotection, this compound has been found to reduce neuronal damage and inflammation, leading to the improvement of cognitive function and memory retention. It has also been shown to promote neurogenesis and synaptic plasticity, which are essential for learning and memory.
In inflammation control, this compound has been demonstrated to inhibit the production of pro-inflammatory cytokines and chemokines, leading to the reduction of inflammation and immune responses. It has also been shown to promote the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10), which further suppresses inflammation.
Advantages and Limitations for Lab Experiments
1-[(4-ethoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. It also has a relatively low toxicity profile, which makes it suitable for in vitro and in vivo studies. However, this compound has some limitations, such as its high cost and limited availability. It also requires careful handling and storage, as it is sensitive to light and moisture.
Future Directions
There are several future directions for 1-[(4-ethoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide research, including:
1. Further investigation of its mechanism of action and cellular targets.
2. Development of novel this compound derivatives with improved efficacy and specificity.
3. Evaluation of its therapeutic potential in other diseases, such as cardiovascular and metabolic disorders.
4. Optimization of its formulation and delivery systems for enhanced bioavailability and targeted delivery.
5. Clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various fields of research, including cancer treatment, neuroprotection, and inflammation control. Its mechanism of action involves the modulation of various cellular pathways and signaling molecules, leading to the inhibition of cell growth, inflammation, and immune responses. Despite its advantages and limitations, this compound has several future directions for research, which could lead to the development of novel therapies for various diseases.
Synthesis Methods
The synthesis of 1-[(4-ethoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide involves the reaction of 4-ethoxyphenylsulfonyl chloride with N-(4-pyridinylmethyl)-3-piperidinecarboxamide in the presence of a base. The reaction yields this compound as a white solid, which can be purified by recrystallization. The purity of the compound can be confirmed by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
1-[(4-ethoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of research. In cancer treatment, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been demonstrated to sensitize cancer cells to chemotherapy and radiotherapy, thereby enhancing their efficacy.
In neuroprotection, this compound has been found to reduce neuronal damage and inflammation in various neurodegenerative diseases, such as Alzheimer's and Parkinson's. It has also been shown to improve cognitive function and memory retention in animal models.
In inflammation control, this compound has been demonstrated to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing the severity of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-2-27-18-5-7-19(8-6-18)28(25,26)23-13-3-4-17(15-23)20(24)22-14-16-9-11-21-12-10-16/h5-12,17H,2-4,13-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWBVXDZFRBVLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-bromo-6-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetic acid](/img/structure/B5359902.png)
![(1R*,2R*,6S*,7S*)-4-[(2'-methoxy-3-biphenylyl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5359912.png)
![N,N-bis(2-hydroxyethyl)-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5359915.png)



![2-(1H-benzimidazol-2-yl)-3-{2-[(4-bromobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5359937.png)
![ethyl 7-methyl-3-oxo-5-(2-phenylvinyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5359940.png)
![4-[(4-methylphenyl)amino]-N'-(4-nitrobenzylidene)butanohydrazide](/img/structure/B5359960.png)

![ethyl N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]leucinate](/img/structure/B5359969.png)
![4-methyl-N-(2-(4-nitrophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5359975.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(8-fluoro-2-quinolinyl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5359986.png)
![N-allyl-N-(4-fluorobenzyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5360003.png)